Cas no 1261803-82-0 (2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine)

2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine
-
- Inchi: 1S/C14H10F3NO/c1-9-6-10(8-11(7-9)14(15,16)17)13(19)12-4-2-3-5-18-12/h2-8H,1H3
- InChI Key: DBKQPABMYFGAEV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C=C(C(C2C=CC=CN=2)=O)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 329
- Topological Polar Surface Area: 30
- XLogP3: 3.1
2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013007484-1g |
2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine |
1261803-82-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine Related Literature
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine
2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine: A Comprehensive Overview of CAS No. 1261803-82-0
2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261803-82-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine consists of a pyridine ring substituted with a 3-methyl-5-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. These structural features have been extensively studied to understand their impact on the compound's behavior in different environments.
Recent research has highlighted the potential of 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine in various therapeutic areas. For instance, studies have shown that this compound possesses potent anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
In addition to its anti-cancer properties, 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine has also shown promise as an anti-inflammatory agent. Inflammation is a complex biological response to stimuli such as pathogens, damaged cells, or irritants. The ability of this compound to modulate inflammatory responses makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). A recent study in the European Journal of Pharmacology reported that 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine significantly reduced inflammation in animal models, suggesting its therapeutic potential.
The synthesis of 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine has been optimized to improve yield and purity, making it more accessible for research and development purposes. Various synthetic routes have been explored, including multistep reactions involving the coupling of pyridine with 3-methyl-5-(trifluoromethyl)benzoic acid derivatives. These methods have been refined to enhance efficiency and reduce environmental impact, aligning with the principles of green chemistry.
The pharmacokinetic properties of 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine have also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. The compound's ability to cross cell membranes and reach target tissues efficiently is a key factor in its potential clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels, with no significant adverse effects observed. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, 2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261803-82-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing medical treatments for various diseases.
1261803-82-0 (2-(3-Methyl-5-(trifluoromethyl)benzoyl)pyridine) Related Products
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

